3-Fluoro-2-(methylthio)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methylsulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGIPUGVPPOENQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448717 |

Source

|

| Record name | 3-fluoro-2-(methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305811-07-8 |

Source

|

| Record name | 3-fluoro-2-(methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-(methylsulfanyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 3-Fluoro-2-(methylthio)aniline (CAS 305811-07-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Workhorse of Modern Chemistry

In the landscape of specialty chemicals, certain molecules, while not headlining discoveries, form the critical backbone of innovation. 3-Fluoro-2-(methylthio)aniline is one such unassuming yet pivotal intermediate. Its strategic importance lies in the unique interplay of its three functional groups: a reactive amine, an electron-withdrawing fluorine atom, and a modulating methylthio group. This trifecta of functionalities makes it a highly versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the methylthio group offers a handle for further chemical transformations.[2] This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its applications and safe handling.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its effective use in synthesis. While specific experimental data for this compound is not widely published, we can infer its characteristics based on its structure and data from closely related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Fluoro-2-methylaniline | 2-(Methylthio)aniline | 3-Fluoroaniline |

| CAS Number | 305811-07-8[1] | 443-86-7[3] | 2987-53-3[4] | 372-19-0[5] |

| Molecular Formula | C₇H₈FNS[1] | C₇H₈FN[3] | C₇H₉NS | C₆H₆FN[5] |

| Molecular Weight | 157.21 g/mol [1] | 125.14 g/mol [3] | 139.22 g/mol | 111.12 g/mol [5] |

| Boiling Point | Not available | 89-91 °C/15 mmHg[3] | Not available | Not available |

| Melting Point | Not available | 7 °C[3] | Not available | Not available |

| Density | Not available | 1.099 g/mL at 25 °C[3] | Not available | Not available |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-SCH₃) protons. The coupling between the aromatic protons and the fluorine atom will provide valuable information about their relative positions.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical environment of each carbon atom. The carbon atoms bonded to fluorine and sulfur will exhibit characteristic chemical shifts.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom.

Synthesis and Reaction Chemistry

The synthesis of this compound typically involves a multi-step process, leveraging established methodologies for the introduction of fluoro and methylthio groups onto an aniline scaffold.

General Synthetic Approach

A plausible synthetic route starts with a suitable aniline precursor, followed by the regioselective introduction of the fluorine and methylthio groups.[2] The introduction of the methylthio group can be achieved through reaction with a thiolating agent.[2]

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Key Reactions and Mechanistic Insights

The reactivity of this compound is dictated by its functional groups. The amine group can readily undergo acylation, alkylation, and diazotization reactions. The aromatic ring is activated towards electrophilic substitution, with the positions of substitution influenced by the directing effects of the fluoro, methylthio, and amino groups. The fluorine atom can also participate in nucleophilic aromatic substitution (SₙAr) reactions under certain conditions.[1]

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable intermediate in the synthesis of bioactive molecules.

Pharmaceutical Applications

The incorporation of the this compound moiety into drug candidates can favorably modulate their pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also increase binding affinity to target proteins through favorable electrostatic interactions. While specific drugs derived from this intermediate are not prominently disclosed in the public literature, its structural motifs are present in various classes of therapeutic agents.

Agrochemical Applications

In the agrochemical sector, derivatives of this compound have been investigated for their potential as herbicides and pesticides.[1][2] The stability imparted by the fluorine atom can contribute to the development of more persistent and effective crop protection agents.[1]

Diagram 2: Application Workflow

Caption: Workflow illustrating the use of this compound in synthesizing bioactive compounds.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/eye protection/face protection.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[4][5][6][7]

Conclusion

This compound stands as a testament to the crucial role of specialized intermediates in advancing chemical synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in research and development. As the demand for more sophisticated and effective chemical entities continues to grow, the importance of such well-designed building blocks will undoubtedly increase.

References

Please note that direct experimental data and protocols for this compound are limited in publicly available literature. Some information is inferred from related compounds.

-

PubChem. 3-((Trifluoromethyl)thio)aniline. Available from: [Link]

- Google Patents. US3406202A - Preparation of aniline thioethers.

- Google Patents. US20120232077A1 - (12) United States Patent.

- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

PubChem. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

USPTO. Patent File Wrapper - Application Data | Open Data Portal. Available from: [Link]

Sources

- 1. This compound | 305811-07-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 305811-07-8 [smolecule.com]

- 3. 3-Fluoro-2-methylaniline 99 443-86-7 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

physicochemical properties of 3-Fluoro-2-(methylthio)aniline

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-(methylthio)aniline

Executive Summary

This technical guide provides a comprehensive framework for the characterization of this compound (CAS No. 305811-07-8), a trifunctional building block of significant interest in the pharmaceutical, agrochemical, and material science sectors.[1][2] Its unique structure, incorporating a reactive amine, an electron-withdrawing fluorine atom, and a modulating methylthio group, offers a versatile scaffold for chemical synthesis.[1] This document moves beyond a simple data sheet to offer a practical guide for researchers. It details not only the core physicochemical properties but also the underlying principles and detailed experimental protocols required to generate robust, reliable, and reproducible data. As direct experimental values for several properties are not extensively published, this guide emphasizes the self-validating methodologies necessary for their determination, empowering researchers to conduct thorough in-house evaluations critical for drug discovery and development workflows.

Introduction: A Molecule of Strategic Importance

This compound is a strategically important intermediate in modern organic chemistry. Its utility stems from the interplay of its three distinct functional groups on an aromatic scaffold.

-

The Fluorine Atom : As the most electronegative element, fluorine's presence profoundly alters the electronic properties of the aniline ring.[1] This modification can decrease the basicity (pKa) of the amino group, which is a critical parameter for tuning receptor binding interactions and improving metabolic stability in drug candidates.[1][3]

-

The Amino Group : This primary amine serves as a key reactive handle for a multitude of chemical transformations, most notably amide bond formation, a cornerstone of medicinal chemistry for integrating the aniline core into larger, more complex drug molecules.[2]

-

The Methylthio Group : This group introduces a nuanced electronic effect and provides a potential coordination site for metal catalysts. The sulfur atom can modulate the reactivity of the aromatic ring, offering additional vectors for synthetic diversification.[1]

This trifunctional nature makes this compound a valuable precursor for generating diverse chemical libraries for high-throughput screening in drug discovery and for synthesizing advanced agrochemicals where stability and targeted biological activity are paramount.[1][2]

Molecular and Physicochemical Profile

A foundational understanding of a compound's physicochemical properties is a prerequisite for its effective application. These parameters govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability.

Chemical Identity

The unambiguous identification of this compound is established by its structural and molecular identifiers.

Caption: Chemical Structure of this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties. Properties without readily available public data are marked for experimental determination using the protocols outlined in this guide.

| Property | Value / Method | Significance in Research & Development |

| CAS Number | 305811-07-8[1][2] | Unique identifier for database searching and regulatory purposes. |

| Molecular Formula | C₇H₈FNS[2] | Confirms elemental composition. |

| Molecular Weight | 157.21 g/mol [1][2] | Essential for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry. |

| Physical Form | Liquid (Expected) | Based on analogs like 3-Fluoro-2-methylaniline (liquid), this dictates handling and storage procedures. |

| Melting Point | To be determined (Protocol 3.1) | A sharp melting point range is a primary indicator of sample purity.[4] |

| Boiling Point | To be determined | Defines purification conditions (distillation) and thermal stability limits. |

| Solubility | Poor in many organic substrates[1] (Protocol 3.2) | Critical for selecting appropriate solvents for reactions, purification, and formulation.[5] |

| pKa | To be determined (Protocol 3.3) | Quantifies the basicity of the amine, which governs its ionization state at physiological pH, impacting receptor binding and bioavailability.[6] |

Foundational Characterization Protocols

The following sections provide detailed, field-proven methodologies for determining the essential .

Melting Point Determination

Principle and Rationale: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[4][7] Therefore, this simple measurement is a rapid and effective tool for assessing purity.

Detailed Experimental Protocol (Capillary Method):

-

Sample Preparation: Place a small amount of the solid compound on a clean, dry watch glass. Finely powder the sample if necessary.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is sufficient.[8]

-

Apparatus Setup: Insert the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device). Ensure the sample is visible through the viewing lens.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20°C/min) to find an approximate melting range. This saves time during the precise measurement.[4]

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow, controlled rate (1-2°C/min).[4]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[8][9]

-

Validation: Repeat the precise determination at least twice. Consistent results validate the measurement.

Sources

- 1. This compound | 305811-07-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 305811-07-8 [smolecule.com]

- 3. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

3-Fluoro-2-(methylthio)aniline molecular structure and weight

An In-Depth Technical Guide to 3-Fluoro-2-(methylthio)aniline: Structure, Properties, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a trifunctional aromatic compound that has emerged as a significant building block in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure, featuring an aniline core substituted with a fluorine atom at the 3-position and a methylthio group at the 2-position, provides a unique combination of electronic properties and reactive sites.[1] The strategic placement of these functional groups allows for precise molecular modifications, making it a valuable precursor for complex target molecules.

The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorine's high electronegativity can alter the basicity of the adjacent amino group, rendering the molecule less susceptible to metabolic degradation.[2] Simultaneously, the methylthio group influences the molecule's electronic landscape and provides a handle for further chemical transformations, such as cross-coupling reactions.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic characterization, synthesis, and key applications of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized by its chemical formula, weight, and structural identifiers. These data are crucial for stoichiometric calculations, analytical characterization, and regulatory documentation.

Core Structural and Physical Data

| Property | Value | Source |

| IUPAC Name | 3-fluoro-2-methylsulfanylaniline | [1] |

| CAS Number | 305811-07-8 | [1][2] |

| Molecular Formula | C₇H₈FNS | [1] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| SMILES | CSC1=C(C=CC=C1F)N | [1] |

| InChI Key | GFGIPUGVPPOENQ-UHFFFAOYSA-N | [1][2] |

| Comparative mp | 7 °C (for 3-Fluoro-2-methylaniline) | |

| Comparative bp | 89-91 °C / 15 mmHg (for 3-Fluoro-2-methylaniline) |

Structural Diagram

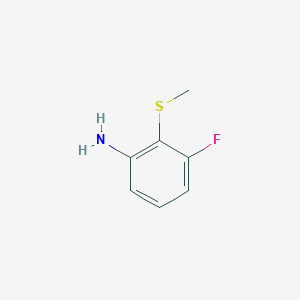

The 2D chemical structure of this compound highlights the ortho-relationship of the amino and methylthio groups and the meta-positioning of the fluorine atom relative to the amine.

Caption: 2D Structure of this compound.

Spectroscopic Characterization: A Multi-technique Approach

Structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguously determining the molecule's connectivity.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl, amine, and aromatic protons.

-

-SCH₃ Protons: A singlet around 2.4-2.5 ppm.

-

-NH₂ Protons: A broad singlet, typically between 3.5-4.5 ppm, whose chemical shift is solvent-dependent.

-

Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm). These protons will exhibit complex splitting patterns due to both proton-proton (ortho, meta, para) and proton-fluorine couplings.

-

-

¹³C NMR Spectroscopy (Predicted): The carbon spectrum will show seven distinct resonances. The carbons in the aromatic ring will exhibit splitting (C-F coupling), which is diagnostic for determining the substitution pattern. The carbon directly bonded to the fluorine atom will show the largest coupling constant.

-

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides definitive confirmation of the fluorine atom's environment.[2] A single resonance is observed at approximately δ = -114.3 ppm (in CDCl₃).[1] The signal exhibits coupling to adjacent protons, with key couplings being ³JFH to the proton at C6 (approx. 5.2 Hz) and a smaller ⁴JFH to the proton at C5 (approx. 1.5 Hz), confirming the substitution pattern.[1][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion: The electron impact (EI) mass spectrum shows a molecular ion peak ([M]⁺) at m/z 157 , consistent with the molecular formula C₇H₈FNS.[1][2]

-

Key Fragmentation Pathways: Characteristic fragments provide structural clues. The primary fragmentations involve the cleavage of the S-CH₃ bond and the loss of the amino group.[1][4]

| m/z Value | Ion | Fragmentation Pathway | Source |

| 157 | [C₇H₈FNS]⁺ (M⁺) | Molecular Ion | [1] |

| 142 | [M - CH₃]⁺ | Homolytic cleavage of the S-CH₃ bond | [1] |

| 126 | [M - NH₂]⁺ | Loss of the amino radical | [1] |

| 95 | [C₆H₄F]⁺ | Base peak; formation of a stable fluorinated cation | [1] |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

N-H Stretching: Two medium bands are expected in the 3300-3500 cm⁻¹ region for the primary amine.[2]

-

C-H Stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[2]

-

C-F Stretching: A strong absorption band characteristic of the C-F bond is expected around 1265 cm⁻¹.[1]

-

C-S Stretching: A band confirming the thioether linkage appears around 1040 cm⁻¹.[1]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence starting from a commercially available aniline derivative. The following represents a plausible and common laboratory-scale approach based on established organic chemistry principles.[2]

Representative Synthesis Workflow

The overall strategy involves the regioselective introduction of the methylthio group onto a 3-fluoroaniline precursor.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol describes the ortho-thiomethylation of 3-fluoroaniline. Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the aniline, facilitating a nucleophilic attack on the electrophilic sulfur of methanesulfenyl chloride. The ortho-position is favored due to electronic and potential directing effects. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this type of reaction.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Slowly add a solution of 3-fluoroaniline (1.0 equivalent) in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

-

Reagent Addition: Add methanesulfenyl chloride (CH₃SCl, 1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Applications in Drug Development and Chemical Research

The unique trifunctional nature of this compound makes it a highly sought-after intermediate in several research areas.

-

Pharmaceuticals and Medicinal Chemistry: This compound is a key precursor for synthesizing biologically active molecules, particularly kinase inhibitors. The fluorinated aniline motif is a common feature in many pharmaceuticals, and the methylthio group can be used to build more complex heterocyclic systems or can be oxidized to sulfoxide or sulfone groups to modulate solubility and electronic properties.[1]

-

Agrochemicals: Derivatives have been explored for their potential as effective and stable pesticides and herbicides. The presence of fluorine often increases the biological half-life and efficacy of agrochemical agents.[1][2]

-

Materials Science: The compound is used in the development of novel polymers and functional materials where enhanced thermal stability and chemical resistance are desired.[1]

-

Radiopharmaceutical Chemistry: The fluorine atom can be replaced with the radioactive isotope Fluorine-18, making this scaffold a candidate for developing tracers for Positron Emission Tomography (PET) imaging.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its precursors.

-

Hazard Identification: Based on data for similar fluorinated anilines, the compound is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]

References

-

PubChem. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553. Available at: [Link]

-

Binoy, N., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Available at: [Link]

-

JoVE. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

- 1. Buy this compound | 305811-07-8 [smolecule.com]

- 2. This compound | 305811-07-8 | Benchchem [benchchem.com]

- 3. biophysics.org [biophysics.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. echemi.com [echemi.com]

- 8. 2-Fluoro-4-(methylthio)aniline | 76180-33-1 [sigmaaldrich.com]

An In-Depth Technical Guide to 3-Fluoro-2-(methylthio)aniline: A Key Building Block for Advanced Chemical Synthesis

This guide provides a comprehensive technical overview of 3-fluoro-2-(methylthio)aniline (CAS No: 305811-07-8), a trifunctional aromatic compound of significant interest to researchers and professionals in drug development, agrochemical synthesis, and materials science. The unique substitution pattern—featuring an amine, a fluorine atom, and a methylthio group—imparts a distinct reactivity profile, making it a valuable intermediate for constructing complex molecular architectures. This document will delve into its chemical properties, spectroscopic signature, synthesis, and safe handling, grounding all information in established scientific principles and field-proven insights.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 3-fluoro-2-methylsulfanylaniline , is an organofluorine and organosulfur compound.[1] Its structure is characterized by an aniline core substituted with a fluorine atom at the C3 position and a methylthio (-SCH₃) group at the C2 position.

The interplay between these functional groups is central to the molecule's utility. The fluorine atom, being the most electronegative element, acts as a potent electron-withdrawing group via induction, which can modulate the basicity of the aniline nitrogen and influence the metabolic stability of derivative compounds.[2] Conversely, the sulfur atom of the methylthio group possesses lone pairs of electrons that can participate in resonance, influencing the electronic nature and reactivity of the aromatic ring.[2] This dual electronic character makes it a versatile and tunable building block in organic synthesis.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 3-fluoro-2-methylsulfanylaniline | Smolecule[1] |

| CAS Number | 305811-07-8 | Smolecule[1] |

| Molecular Formula | C₇H₈FNS | Smolecule[1] |

| Molecular Weight | 157.21 g/mol | Smolecule[1] |

| Canonical SMILES | CSC1=C(C=CC=C1F)N | Smolecule[1] |

| InChI Key | GFGIPUGVPPOENQ-UHFFFAOYSA-N | Smolecule[1] |

| Appearance | Not specified (typically an oil or low-melting solid for similar anilines) | N/A |

| Boiling Point | Not experimentally determined in reviewed sources | N/A |

| Melting Point | Not experimentally determined in reviewed sources | N/A |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like alcohol and ether. | Inferred from aniline properties[3][4] |

Spectroscopic and Analytical Characterization

Definitive structural confirmation of this compound relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the precise connectivity of the molecule.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. Key expected signals include distinct resonances for the three aromatic protons, a broad singlet for the two amine (-NH₂) protons, and a sharp singlet for the three methyl (-SCH₃) protons. The coupling patterns between adjacent aromatic protons and, crucially, the through-bond coupling to the fluorine atom (³JHF and ⁴JHF) are instrumental in confirming the substitution pattern.[2]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atoms bonded to or near the fluorine atom will exhibit characteristic splitting (C-F coupling), which is a powerful diagnostic tool for assigning the aromatic signals.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is exceptionally informative. A single resonance is expected, and its chemical shift provides unambiguous confirmation of the fluorine's electronic environment.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z 157. Subsequent fragmentation patterns, such as the loss of a methyl radical ([M-CH₃]⁺) or the amino group, provide further structural confirmation. High-resolution mass spectrometry (HRMS) can verify the elemental composition (C₇H₈FNS) with high precision.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule. Characteristic absorption bands are expected for:

-

N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

-

C-H stretching of the aromatic ring and methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively).

-

C=C stretching of the aromatic ring (1450-1600 cm⁻¹).

-

C-F stretching , which gives a strong, characteristic band.

-

C-S stretching vibrations.

Synthesis Strategy and Methodologies

The synthesis of this compound typically involves a regioselective introduction of the methylthio group onto a pre-existing fluoroaniline core. The primary challenge lies in achieving the desired ortho-substitution relative to the amino group.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the C-S bond, identifying 3-fluoroaniline as the key starting material. The methylthio group can then be installed using an appropriate electrophilic sulfur reagent.

Sources

SMILES notation for 3-Fluoro-2-(methylthio)aniline

An In-depth Technical Guide to the SMILES Notation of 3-Fluoro-2-(methylthio)aniline for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical breakdown of the Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound. It is intended for researchers, medicinal chemists, and drug development professionals who leverage cheminformatics for molecular design, analysis, and data management. Beyond simple representation, we will explore the causality behind the notation, its significance in defining molecular architecture, and its role in the context of contemporary drug discovery.

The Imperative of Unambiguous Molecular Representation: An Introduction to SMILES

In the digital era of chemical research and drug development, the ability to represent complex molecular structures in a machine-readable format is paramount. The SMILES notation serves this critical function, translating a three-dimensional chemical entity into a linear string of ASCII characters. This transformation is not merely a convenience; it is the foundational technology that enables the large-scale computational analysis of chemical libraries, quantitative structure-activity relationship (QSAR) modeling, and the algorithmic searching of chemical databases. Unlike graphical representations, SMILES provides an unambiguous, canonical format that ensures a single, consistent representation for each unique molecule, which is essential for data integrity and interoperability across different software platforms.

Molecular Profile of this compound

This compound is a trifunctional aromatic compound featuring an aniline core, a common and valuable structural motif in pharmaceuticals.[1] The strategic placement of a fluorine atom and a methylthio group at the 2- and 3-positions, respectively, creates a unique electronic and steric profile.[1][2] The fluorine atom, a bioisostere for hydrogen, can significantly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, making it a favored tool in modern drug design.[3] The methylthio group further influences the molecule's electronic properties and provides a potential vector for further chemical modification.[1]

These characteristics make the compound a key intermediate and building block in the synthesis of more complex molecules for medicinal chemistry, agrochemical research, and materials science.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Canonical SMILES | CSC1=C(C=CC=C1F)N[2] |

| CAS Number | 305811-07-8[2] |

| Molecular Formula | C₇H₈FNS[2] |

| Molecular Weight | 157.21 g/mol [2] |

| InChI | InChI=1S/C7H8FNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3[2] |

| InChIKey | GFGIPUGVPPOENQ-UHFFFAOYSA-N[2] |

Below is a 2D structural representation generated from its chemical connectivity.

Caption: 2D structure of this compound.

Deriving the Canonical SMILES: A Methodical Approach

The generation of a SMILES string follows a defined algorithm based on graph theory, treating the molecule as a graph of nodes (atoms) and edges (bonds). The objective is to traverse this graph to produce a unique, canonical string.

Experimental Protocol: Canonical SMILES Generation (Conceptual Workflow)

-

Atom Selection: Begin with an initial atom. For canonicalization, algorithms select a starting atom based on invariant properties to ensure a unique output.

-

Graph Traversal: Perform a depth-first traversal of the molecular graph. Atoms and bonds are appended to the string as they are visited.

-

Branch Handling: When a traversal path reaches an atom with more than one unvisited neighbor, the additional paths are treated as branches. These are enclosed in parentheses () to indicate they branch off from the main chain.

-

Ring Closure: To handle cyclic structures, bonds that close a ring are not traversed directly. Instead, the atoms forming the ring-closing bond are marked with a matching number following the atomic symbol. The first ring closure is marked with 1, the second with 2, and so on.

-

Aromaticity: Aromatic systems, like the benzene ring in our molecule, are often represented by lowercase letters for the constituent atoms (e.g., c, n, o, s). This obviates the need to specify alternating single and double bonds.

-

Canonicalization: The final SMILES string is selected from all possible valid strings for a molecule by applying a set of rules that results in a single, unique representation. This process involves comparing different string representations generated from different starting points and branching choices.

The following diagram illustrates the logical workflow for generating the SMILES for this compound.

Caption: Workflow for SMILES generation and canonicalization.

Deconstructing the SMILES String: CSC1=C(C=CC=C1F)N

Let's dissect the canonical SMILES string for this compound to understand how it precisely encodes the molecular structure.

-

CS : This segment represents the methylthio group (-SCH₃). It starts with a methyl Carbon (C) bonded to a Sulfur (S). This S atom is the starting point of our walk around the ring.

-

C1 : The sulfur is attached to a carbon atom (C) of the benzene ring. This carbon is designated as the opening and closing point of the ring, labeled with the number 1.

-

=C(...) : The next atom is another carbon, connected by an aromatic bond (=). The substituents on this carbon are enclosed in parentheses. However, in the canonical form CSC1=C(C=CC=C1F)N, the substituents are placed on the correct atoms along the main path. Let's re-evaluate the canonical string: CSC1=C(C=CC=C1F)N.

-

CSC1 : A methyl carbon (C) is bonded to a sulfur (S), which is bonded to a ring carbon (C1).

-

=C(...) : This C1 is aromatically bonded to the next carbon.

-

C=CC=C1 : This describes the path around the benzene ring.

-

(F) : A fluorine atom is a branch on the last carbon before the ring closes (C1).

-

N : An amine group is a branch on the carbon adjacent to the methylthio-substituted carbon. The parentheses for a terminal group like this are often omitted by SMILES software.

-

Let's trace the canonical string CSC1=C(C=CC=C1F)N more accurately:

-

C : Start with the methyl carbon.

-

S : Bonded to sulfur.

-

C1 : Sulfur is bonded to a carbon in the ring, which we label 1.

-

=C( ... ) : This ring carbon is bonded to the next one, which has a branch.

-

(N) : The branch is the amino group (-NH₂).

-

C=CC=C1 : Continue around the ring until we reach the carbon that will close the ring, which we also label 1.

-

(F) : Attached to this final ring carbon is a fluorine atom branch.

This string precisely defines the 1,2,3-substitution pattern. The methylthio group is at position 1, the amino group at position 2, and the fluorine at position 6 (which corresponds to IUPAC position 3). The power of canonical SMILES is demonstrated by comparing it with its isomers.

Table 2: SMILES Notation for Isomers of Fluoro-(methylthio)aniline

| Compound Name | Canonical SMILES | Structural Difference |

| This compound | CSC1=C(C=CC=C1F)N[2] | 2-SMe, 3-F substitution |

| 3-Fluoro-5-(methylthio)aniline | CSC1=CC(F)=CC(N)=C1[4] | 3-F, 5-SMe substitution |

| 2-Fluoro-4-(methylthio)aniline | CSC1=CC(=C(F)C=C1)N[5] | 2-F, 4-SMe substitution |

Each string is unique, preventing any ambiguity when used in a database or for computational modeling.

The Role of SMILES in Accelerating Drug Discovery

The utility of this compound as a synthetic building block is amplified by its representation in SMILES format.[2] In drug discovery pipelines, this enables several key processes:

-

High-Throughput Virtual Screening: Large chemical libraries containing derivatives of this scaffold can be stored and searched computationally. SMILES strings allow for rapid substructure and similarity searches to identify compounds that are likely to bind to a biological target.

-

QSAR and Predictive Modeling: SMILES is a direct input for algorithms that predict molecular properties (e.g., solubility, toxicity, bioactivity) from chemical structure. The presence of the fluorine (F), sulfur (S), and nitrogen (N) atoms in the string allows models to account for their specific contributions to the overall properties.

-

Chemical Inventory and Reaction Planning: SMILES facilitates the management of chemical databases and can be used as input for retrosynthesis software to plan the synthesis of complex target molecules starting from building blocks like this compound.

The trifunctional nature of the molecule—amine, fluorine, and methylthio—offers multiple handles for chemical modification, and its SMILES representation captures this potential for computational exploration in creating diverse chemical libraries for drug discovery programs.[1]

Conclusion

The SMILES notation CSC1=C(C=CC=C1F)N is more than just a string of characters; it is a complete, computationally accessible descriptor for the chemical entity this compound. It precisely defines the atomic connectivity and substitution pattern that dictates the molecule's chemical behavior and potential as a valuable intermediate in pharmaceutical and chemical research. For scientists and researchers, fluency in interpreting and utilizing SMILES is an essential skill for navigating the complexities of modern, data-driven chemical science.

References

-

Solomon, V. R., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC - PubMed Central. Available from: [Link]

Sources

- 1. This compound | 305811-07-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 305811-07-8 [smolecule.com]

- 3. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1184030-27-0|3-Fluoro-5-(methylthio)aniline|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

A Technical Guide to the Electron-Withdrawing Properties of 3-Fluoro-2-(methylthio)aniline and Implications for Drug Development

Abstract

The electronic properties of aromatic systems are a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the electron-withdrawing characteristics of 3-Fluoro-2-(methylthio)aniline, a unique scaffold element for drug design. By deconstructing the individual and combined electronic contributions of the meta-fluoro and ortho-methylthio substituents, we establish a predictive framework for the molecule's reactivity and physicochemical properties. This guide synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this compound. We will explore the nuanced interplay of inductive and resonance effects, provide detailed methodologies for empirical validation through potentiometric titration and NMR spectroscopy, and outline an in silico workflow for computational analysis. Finally, the profound implications of these electronic features on metabolic stability and target engagement in drug discovery will be discussed.

Introduction: The Critical Role of Electronic Effects in Drug Design

The success of a drug candidate is intimately linked to its physicochemical properties, which are governed by the subtle distribution of electrons within its molecular structure. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are functional moieties that, when attached to a core scaffold like aniline, modulate its electron density. This modulation directly impacts critical drug-like properties including:

-

Acidity/Basicity (pKa): The pKa of a molecule determines its ionization state at a given physiological pH.[1] This is paramount for solubility, cell membrane permeability, and the ability to form ionic bonds with biological targets.[2] Electron-withdrawing groups on an aniline ring decrease the electron density on the nitrogen atom, making its lone pair less available to accept a proton, thus lowering the basicity (decreasing the pKa of the corresponding anilinium ion).[3][4]

-

Target Binding Interactions: The electronic landscape of a molecule dictates its potential for hydrogen bonding, π-π stacking, and other non-covalent interactions that are the basis of molecular recognition at the active site of a protein.

-

Metabolic Stability: Aromatic rings are often sites of metabolic transformation by enzymes such as Cytochrome P450s.[5] Electron-deficient rings, resulting from the presence of EWGs, are generally less susceptible to oxidative metabolism, potentially increasing the drug's half-life.[6]

This compound presents a compelling case study where two different substituents exert competing and complementary electronic effects, creating a unique electronic profile that can be harnessed in drug design.

Theoretical Analysis of Substituent Effects

To predict the overall electronic character of this compound, we must first dissect the individual contributions of each substituent based on their position and inherent electronic properties. The Hammett equation provides a quantitative framework for this analysis, relating the electronic influence of substituents to changes in reaction rates and equilibria.[7]

The 3-Fluoro Substituent: A Potent Inductive Effect

Fluorine is the most electronegative element, and its primary influence on an aromatic ring is a strong electron-withdrawing inductive effect (-I). This effect operates through the sigma bonds, pulling electron density away from the ring.[8] When placed at the meta position relative to the amino group, its resonance effect (+M or +R), which involves donation of a lone pair into the π-system, does not extend to the amino group's carbon. Therefore, the -I effect is dominant and unequivocally reduces the electron density of the ring and the basicity of the amine.

The 2-Methylthio Substituent: A Duality of Effects

The methylthio (-SMe) group exhibits a more complex electronic profile.

-

Inductive Effect (-I): Sulfur is more electronegative than carbon, resulting in a moderate inductive withdrawal of electron density from the ring.

-

Mesomeric (Resonance) Effect (+M): The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system, donating electron density. This effect is most pronounced at the ortho and para positions.

The net effect of the -SMe group is a delicate balance between these opposing forces. In the ortho position, both effects are significant, and its overall contribution can be weakly withdrawing or even donating depending on the specific molecular context and reaction being studied.

Combined Effect and Prediction

The overall electronic nature of this compound is a superposition of these effects. The meta-fluoro group acts as a strong and unambiguous electron-withdrawing influence. The ortho-methylthio group's effect is less certain but will likely have a less pronounced impact than the fluorine. It is therefore predicted that the combined influence will render the aniline ring electron-deficient compared to unsubstituted aniline. This leads to a key prediction: This compound will be a weaker base than aniline, possessing a lower pKa for its conjugate acid.

The following diagram and table summarize these foundational electronic principles.

Caption: Electronic effects in this compound.

Table 1: Hammett Substituent Constants (σ)

| Substituent | Position | σ Value | Interpretation |

| Fluoro (-F) | meta (σ_m) | +0.34[7] | Strongly electron-withdrawing |

| Methylthio (-SMe) | para (σ_p)* | 0.00[9] | Net neutral effect (balance of -I and +R) |

*Note: The ortho Hammett constant is often avoided due to confounding steric effects. The para value is provided to illustrate the dual nature of the methylthio group.

Experimental Validation Protocols

Theoretical predictions must be validated through empirical measurement. The most direct measure of the electronic effect on the amino group is the determination of its basicity (pKa). Spectroscopic methods can further probe the electron density distribution across the aromatic ring.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[10][11] It involves monitoring the pH of a solution of the analyte as a titrant is added incrementally.

Objective: To determine the acid dissociation constant (pKa) of the anilinium ion of this compound.

Materials:

-

This compound (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

25 mL burette

-

100 mL beaker

Methodology:

-

Sample Preparation: Accurately weigh ~1 mmol of this compound and dissolve it in 50 mL of deionized water. A small amount of co-solvent (e.g., ethanol) may be used if solubility is low, but its concentration should be kept minimal.

-

Acidification: Add a known excess of 0.1 M HCl (e.g., 2.0 equivalents) to fully protonate the aniline to its anilinium salt.

-

Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Position the burette containing 0.1 M NaOH to dispense titrant into the solution.[11][12]

-

Data Collection: Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Allow the reading to stabilize before proceeding. Collect data past the equivalence point.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the steepest point of the curve (inflection point). This can be found by calculating the first derivative (ΔpH/ΔV) of the titration curve.

-

The volume of NaOH at the half-equivalence point corresponds to the point where half of the anilinium salt has been neutralized.

-

At the half-equivalence point, the pH of the solution is equal to the pKa of the anilinium ion. [12]

-

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Analysis by NMR Spectroscopy

NMR spectroscopy provides a detailed view of the electronic environment of individual atoms within a molecule.[13] By comparing the chemical shifts of the aromatic protons and carbons of this compound to those of unsubstituted aniline, we can infer the changes in electron density.[14]

-

¹H NMR: Electron-withdrawing groups deshield nearby protons, causing their signals to shift downfield (to a higher ppm).[15] We predict that the aromatic protons of the target molecule will resonate at a higher chemical shift compared to those of aniline (δ ≈ 6.7-7.2 ppm).

-

¹³C NMR: The chemical shifts of the aromatic carbons are also sensitive to electron density.[16] Carbons attached to or near EWGs will be deshielded and appear further downfield. We expect the carbon atoms in the substituted ring to show a general downfield shift compared to aniline (δ ≈ 115-148 ppm).

Methodology:

-

Sample Preparation: Prepare a ~10-20 mg/mL solution of this compound and a reference sample of aniline in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra for both samples under identical experimental conditions (spectrometer, temperature, concentration).

-

Analysis:

-

Reference the spectra to the residual solvent peak or an internal standard (TMS).

-

Assign the signals for the aromatic protons and carbons for both molecules.

-

Systematically compare the chemical shifts (δ) of the corresponding nuclei. A downfield shift (Δδ > 0) in the substituted aniline relative to the parent aniline indicates a decrease in electron density at that position.

-

Computational Chemistry Workflow

In silico methods, particularly Density Functional Theory (DFT), offer a powerful predictive tool for visualizing and quantifying electronic properties before a molecule is even synthesized.[17] A key output is the Molecular Electrostatic Potential (MEP) map.

Objective: To compute the MEP map of this compound to visualize its electron distribution and predict sites of electrophilic and nucleophilic attack.

Methodology:

-

Structure Building: Construct the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This finds the lowest energy conformation of the molecule.

-

MEP Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the molecular electrostatic potential and map it onto the molecule's electron density surface.[18][19]

-

Visualization and Interpretation: The MEP map is color-coded.

-

Red/Orange/Yellow: Regions of negative electrostatic potential (electron-rich), indicating nucleophilic sites. For aniline, a strongly negative region is expected around the amino group's lone pair.

-

Blue/Green: Regions of positive electrostatic potential (electron-poor), indicating electrophilic sites.

-

For this compound, we predict that the negative potential around the nitrogen will be less intense than in aniline, reflecting its reduced basicity. Positive potential is expected near the hydrogen atoms of the amino group and potentially on the aromatic ring due to the influence of the EWGs.

Caption: Workflow for in silico Molecular Electrostatic Potential (MEP) analysis.

Implications in Drug Development

The predicted electron-deficient nature of the this compound scaffold has significant and actionable consequences for drug design.

-

Modulation of pKa for Optimal ADME: The lower predicted pKa means the molecule will be less protonated at physiological pH (7.4) compared to a more basic aniline. This increased proportion of the neutral species can enhance membrane permeability and oral absorption, as the uncharged form is more lipophilic.[1] This is a critical lever for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]

-

Enhanced Metabolic Stability: Aniline moieties can be susceptible to N-oxidation or aromatic hydroxylation by Cytochrome P450 enzymes, leading to rapid clearance or the formation of reactive metabolites.[6] The presence of the strong electron-withdrawing fluoro group deactivates the ring, making it less prone to oxidative metabolism and potentially improving the drug's half-life and safety profile.

-

Fine-Tuning Target Interactions: The reduced basicity of the amino group will weaken its ability to act as a hydrogen bond acceptor or participate in ionic interactions. While this could be detrimental, it can also be advantageous for avoiding off-target interactions or for fitting into a specific binding pocket where a highly basic amine is disfavored. The fluorine atom itself can also participate in specific, favorable interactions (e.g., with backbone amides) within a protein active site.[20]

Conclusion

This compound is a scaffold defined by a compelling electronic push-pull dynamic. The dominant, electron-withdrawing inductive effect of the meta-fluoro group is predicted to override the more ambiguous effects of the ortho-methylthio group, resulting in an electron-deficient aromatic ring and a significantly less basic amino group compared to aniline. This guide has outlined the theoretical basis for this prediction and provided robust, field-proven protocols for its experimental and computational validation. For the drug development professional, understanding and leveraging these electronic properties is not merely an academic exercise; it is a strategic imperative. The ability to rationally tune pKa, enhance metabolic stability, and modulate target-binding interactions through scaffolds like this one is fundamental to designing safer, more effective medicines.

References

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. [Link]

-

Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

The Organic Chemistry Tutor. (2020). Effect of Substituents on the Basicity of Anilines. YouTube. [Link]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

-

University of Regensburg. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Thai Science. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ResearchGate. (n.d.). Electrostatic potential maps of (A) aniline (nonplanar (i) and planar...). [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

-

MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development?. [Link]

-

SciSpace. (2017). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

University of Calgary. (n.d.). Ch12 : Substituent Effects. [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Link]

-

Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Drug Discovery Pro. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

-

Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-

ResearchGate. (2025). Measuring aromaticity by NMR. [Link]

-

ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. [Link]

-

ACS Publications. (n.d.). NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. [Link]

-

NIH. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

-

Khan Academy. (2012). Electron-donating & -withdrawing Groups. YouTube. [Link]

-

ACS Publications. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. [Link]

-

AIP Publishing. (2010). Molecular aniline clusters. I. The electronic ground state. [Link]

-

RSC Publishing. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics. [Link]

-

ResearchGate. (2025). The influence of lipophilicity in drug discovery and design. [Link]

-

The Organic Chemistry Tutor. (2021). 27.04 A Survey of Hammett Substituent Constants. YouTube. [Link]

-

SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. journaleras.com [journaleras.com]

- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. thaiscience.info [thaiscience.info]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Historical Development of Fluorinated Anilines: From Classical Reactions to Modern Catalysis

An in-depth technical guide on the historical development of fluorinated anilines, designed for researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for optimizing bioactive compounds. Among the various fluorinated building blocks, fluorinated anilines stand out as particularly crucial intermediates. This technical guide provides a comprehensive overview of the historical development of synthetic methodologies for accessing these vital compounds. We will journey from the foundational classical reactions, such as the Swarts and Balz-Schiemann reactions, through the expansion of the synthetic toolkit with nucleophilic aromatic substitution, and into the modern era of precision and efficiency defined by transition-metal catalysis and photoredox reactions. This guide will not only detail the evolution of these methods but also delve into the underlying mechanistic principles and the causal factors that drove innovation in this critical area of organic chemistry.

Introduction: The Dawn of Organofluorine Chemistry and the Significance of the Fluoroaniline Moiety

The field of organofluorine chemistry has its roots in the late 19th and early 20th centuries, a period marked by the challenging yet rewarding quest to tame the most electronegative of elements. The introduction of fluorine into organic molecules was quickly recognized as a transformative strategy. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant thermal and metabolic stability to molecules.[1] Furthermore, fluorine's unique electronic properties can modulate the pKa of nearby functional groups, influence molecular conformation, and enhance binding interactions with biological targets. These attributes have made fluorinated compounds indispensable in the development of pharmaceuticals and agrochemicals.[2][3][4][5][6][7][8]

Fluorinated anilines, in particular, have emerged as highly versatile and valuable synthons. The aniline moiety provides a reactive handle for a wide array of chemical transformations, including amide bond formation, diazotization, and cross-coupling reactions, while the fluorine substituent provides the aforementioned benefits. This combination makes fluorinated anilines essential starting materials for a vast number of commercial products, from life-saving drugs to potent crop protection agents.[2][3][4] The historical journey of their synthesis is a compelling narrative of chemical innovation, driven by the ever-increasing demand for more efficient, selective, and sustainable methods.

The Classical Era: Foundational Methods for Aromatic Fluorination

The early days of aromatic fluorination were characterized by the development of robust, albeit often harsh, synthetic methods. These classical reactions laid the groundwork for all subsequent advancements and are still relevant in many contexts today.

The Swarts Reaction: An Early Foray into Halogen Exchange

One of the earliest methods for forming carbon-fluorine bonds was the Swarts reaction, developed by the Belgian chemist Frédéric Jean Edmond Swarts in 1892.[9][10] This reaction is a halogen exchange process where chlorine or bromine atoms in organic halides are replaced by fluorine using a metal fluoride, most commonly antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅).[9][10][11][12][13]

The Swarts reaction was instrumental in the early production of chlorofluorocarbons (CFCs).[9] However, its application to the synthesis of fluorinated anilines is limited. The reaction is most effective for aliphatic halides and activated aryl halides. For the direct fluorination of anilines or their precursors, the conditions are often too harsh, and the presence of the amino group can lead to side reactions. Generally, only aryl halides bearing multiple electron-withdrawing groups can effectively undergo this type of halogen exchange.[11]

The Balz-Schiemann Reaction: A Paradigm Shift for Aryl Fluoride Synthesis

The Balz-Schiemann reaction, discovered by Günther Balz and Günther Schiemann in 1927, was a landmark achievement in organofluorine chemistry.[14] It provided the first widely applicable and reliable method for the synthesis of aryl fluorides, including fluorinated anilines, from readily available aromatic amines.[15][16][17][18] The reaction proceeds through a three-step sequence:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Formation of Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄), which results in the precipitation of the corresponding diazonium tetrafluoroborate salt. This intermediate is often stable enough to be isolated.

-

Thermal Decomposition: The isolated diazonium tetrafluoroborate is gently heated, causing it to decompose, releasing nitrogen gas and boron trifluoride, and forming the desired aryl fluoride.

The primary advantage of the Balz-Schiemann reaction is its ability to circumvent the direct and often explosive reaction of elemental fluorine with aromatic compounds.[16][18] However, the reaction has its limitations, including the use of stoichiometric and potentially hazardous reagents, and the sometimes-violent nature of the thermal decomposition on a large scale.[15][18]

Caption: Modern approaches to the synthesis of fluorinated anilines.

Photoredox Catalysis: A Mild and Sustainable Approach

One of the most exciting recent developments in fluorination chemistry is the use of photoredox catalysis. This approach utilizes visible light to initiate single-electron transfer processes, enabling the generation of reactive radical intermediates under exceptionally mild conditions. [19][20]For the synthesis of fluorinated anilines, photoredox catalysis has been successfully applied to fluoroalkylation reactions. [21]These reactions often proceed via the formation of an electron donor-acceptor (EDA) complex between the aniline and the fluoroalkylating agent, which becomes photoactive upon irradiation. [19][20]

Applications and Case Studies

The development of these diverse synthetic methods has been driven by the immense utility of fluorinated anilines in various industries.

Fluorinated Anilines in Pharmaceuticals

The inclusion of a fluoroaniline moiety is a common strategy in drug design to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity. [2][3][4][8][22]A notable example is the anti-cancer drug, Sorafenib, which contains a 4-chloro-3-(trifluoromethyl)aniline fragment. The synthesis of this key intermediate relies on the principles of nucleophilic aromatic substitution and other modern synthetic techniques.

Table 1: Examples of Pharmaceuticals Derived from Fluorinated Anilines

| Drug Name | Therapeutic Area | Fluorinated Aniline Precursor |

| Celecoxib | Anti-inflammatory | 4-Fluoroaniline |

| Bicalutamide | Prostate Cancer | 4-Fluoro-3-(trifluoromethyl)aniline |

| Fluoxetine | Antidepressant | 4-(Trifluoromethyl)aniline |

| Leflunomide | Arthritis | 4-(Trifluoromethyl)aniline |

Fluorinated Anilines in Agrochemicals

In the agrochemical sector, fluorinated anilines are integral to the synthesis of a wide range of herbicides, insecticides, and fungicides. [1][5][6][7][23]The presence of fluorine can enhance the potency and environmental persistence of these agents. For instance, the herbicide Fomesafen is synthesized from 2-amino-4-(trifluoromethyl)phenol, a close relative of fluorinated anilines.

Conclusion and Future Outlook

The historical development of synthetic routes to fluorinated anilines is a testament to the ingenuity and perseverance of organic chemists. From the classical, brute-force methods of the early 20th century to the elegant and precise catalytic reactions of today, the journey has been one of continuous improvement. Each new method has built upon the successes and addressed the limitations of its predecessors, expanding the synthetic toolkit and enabling the creation of increasingly complex and functional molecules.

Looking ahead, the field is poised for further innovation. The development of more sustainable and environmentally benign fluorination methods, such as those employing photoredox catalysis or enzymatic approaches, will be a key focus. The quest for late-stage C-H fluorination with predictable regioselectivity remains a major goal. As our understanding of fluorine's role in molecular design continues to grow, so too will the demand for novel and efficient methods to synthesize the fluorinated anilines that are so critical to scientific advancement.

References

- Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. (Available through various academic libraries and archives)

- Swarts, F. (1892). Sur l'acide fluoracétique. Bulletin de l'Académie Royale de Belgique, 24, 474-484.

- Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228.

-

Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034-6037. (Available at: [Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. (Available at: [Link])

-

askIITians. swart reaction. (Available at: [Link])

-

Gaggini, F., et al. (2014). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Journal of Organic Chemistry, 10, 449-455. (Available at: [Link])

-

Sparrow Chemical. Fluoroaniline Series. (Available at: [Link])

-

Barata-Vallejo, S., et al. (2020). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 19, 1134-1144. (Available at: [Link])

-